![molecular formula C14H13NO3 B14773940 5-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14773940.png)
5-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an amino group at the 5th position, a methoxy group at the 4’ position, and a carboxylic acid group at the 2nd position on the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps, including the formation of the biphenyl core, introduction of the amino and methoxy groups, and carboxylation. One common method involves the Suzuki coupling reaction to form the biphenyl core, followed by nitration, reduction, and methoxylation to introduce the functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like hydroxide ions can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amino compounds, and substituted biphenyl derivatives.
Applications De Recherche Scientifique
5-Amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxylic acid groups play a crucial role in binding to these targets, influencing various biochemical pathways. The methoxy group can affect the compound’s solubility and reactivity, further modulating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-[1,1’-biphenyl]-2-carboxylic acid: Lacks the methoxy group, resulting in different chemical properties.
5-Amino-4’-hydroxy-[1,1’-biphenyl]-2-carboxylic acid: The hydroxy group replaces the methoxy group, altering its reactivity and solubility.
5-Amino-4’-methyl-[1,1’-biphenyl]-2-carboxylic acid: The methyl group provides different steric and electronic effects compared to the methoxy group.
Uniqueness
5-Amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid is unique due to the presence of the methoxy group, which enhances its solubility and reactivity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H13NO3 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
4-amino-2-(4-methoxyphenyl)benzoic acid |
InChI |
InChI=1S/C14H13NO3/c1-18-11-5-2-9(3-6-11)13-8-10(15)4-7-12(13)14(16)17/h2-8H,15H2,1H3,(H,16,17) |
Clé InChI |
LAFJEGUXKZOJCJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(C=CC(=C2)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate](/img/structure/B14773858.png)

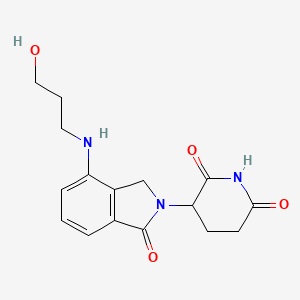
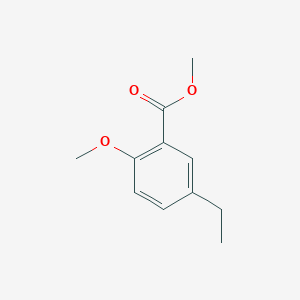

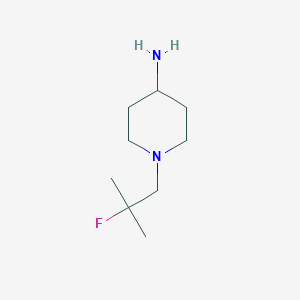
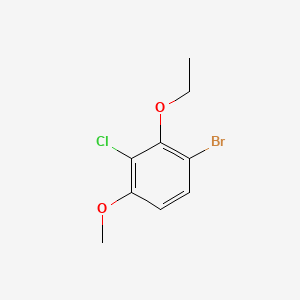
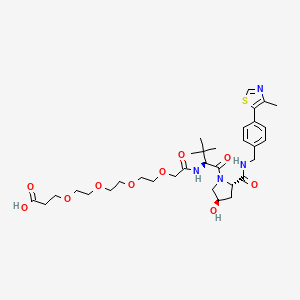

![1-Ethyl-3-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylmethyl]-urea](/img/structure/B14773915.png)
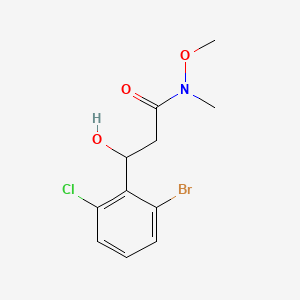
![4-Propan-2-yl-2-[4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14773934.png)
![6-Amino-3-iodo-4-methoxy-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14773937.png)

